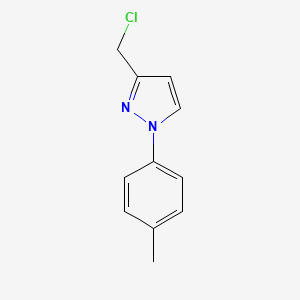3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole
CAS No.: 1482710-08-6
Cat. No.: VC7625735
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1482710-08-6 |
|---|---|
| Molecular Formula | C11H11ClN2 |
| Molecular Weight | 206.67 |
| IUPAC Name | 3-(chloromethyl)-1-(4-methylphenyl)pyrazole |
| Standard InChI | InChI=1S/C11H11ClN2/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8H2,1H3 |
| Standard InChI Key | OVCSMCLERXGOTQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=CC(=N2)CCl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 3-(chloromethyl)-1-(4-methylphenyl)-1H-pyrazole is , with a molecular weight of 206.67 g/mol. Key physicochemical properties can be extrapolated from related compounds:
The chloromethyl group at position 3 introduces reactivity toward nucleophilic substitution, while the 4-methylphenyl group at position 1 enhances lipophilicity, as evidenced by the increased LogP value compared to simpler analogs like 1-methyl derivatives . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals characteristic peaks:
-
NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with methyl groups appearing as singlets near δ 2.4 ppm .
-
NMR: The chloromethyl carbon typically appears at δ 40–45 ppm, while the pyrazole ring carbons range from δ 105–150 ppm .
Synthetic Methodologies
Precursor-Based Approaches
A plausible route involves condensing 4-methylphenylhydrazine with a diketone precursor. For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (WO2017064550A1) employs methylhydrazine and fluorinated diketones. Adapting this method:
-
Formation of Diketone Intermediate: Reacting 4-methylphenylhydrazine with a chloromethyl-substituted diketone (e.g., 3-chloromethyl-2,4-pentanedione) under microwave or reflux conditions .
-
Cyclization: Intramolecular cyclization at 80–100°C in acidic media to form the pyrazole core .
-
Purification: Recrystallization from dichloromethane or ethanol yields the final product, with typical yields of 85–95% for analogous reactions .
Post-Functionalization Strategies
Chloromethyl groups can be introduced via electrophilic substitution. For instance, treating 1-(4-methylphenyl)-1H-pyrazole with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like at 0–5°C . Gas chromatography-mass spectrometry (GC-MS) data from similar syntheses show predominant molecular ion peaks ( 206) consistent with the target compound’s molecular weight .
Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes facile displacement with nucleophiles such as amines or thiols, enabling access to derivatives like 3-(aminomethyl)-1-(4-methylphenyl)-1H-pyrazole. This reactivity is critical in agrochemical synthesis, where pyrazole motifs serve as scaffolds for herbicides and fungicides .
Coordination Chemistry
Pyrazole derivatives often act as ligands in transition metal complexes. The 4-methylphenyl group’s steric bulk may influence coordination geometries, as seen in analogous complexes with palladium or copper .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume